molecular formula C12H12ClNO2 B8486380 2-Chloro-5-(2-methoxy-ethoxy)-quinoline

2-Chloro-5-(2-methoxy-ethoxy)-quinoline

Cat. No. B8486380
M. Wt: 237.68 g/mol
InChI Key: WDQDDJADGQOJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2-methoxy-ethoxy)-quinoline is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(2-methoxy-ethoxy)-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(2-methoxy-ethoxy)-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-5-(2-methoxy-ethoxy)-quinoline

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

2-chloro-5-(2-methoxyethoxy)quinoline

InChI

InChI=1S/C12H12ClNO2/c1-15-7-8-16-11-4-2-3-10-9(11)5-6-12(13)14-10/h2-6H,7-8H2,1H3

InChI Key

WDQDDJADGQOJCN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC2=C1C=CC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-5-hydroxy-quinoline (0.30 g, 1.67 mmol) was dissolved in aceton (10 mL). Potassium carbonate (370 mg, 2.7 mmol) and bromo-ethyl-methylether (250 □L, 2.7 mmol) were added. The reaction mixture was stirred for 18 h at 50° C. After addition of water the reaction mixture was extracted with ethyl acetate (3×50 mL) and the combined organic phases were dried on sodium sulfate. After evaporation of the solvent a brown oil was obtained which was subjected to column chromatography (silica gel, heptane:ethyl acetate 9:1, 4:1) to yield 2-chloro-5-(2-methoxy-ethoxy)-quinoline as a colorless oil (120 mg, 30%); MS: m/e=238.8 (M+H+).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step Two
Name
bromo-ethyl-methylether
Quantity
2.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Chloro-quinolin-5-ol (CAS 124467-35-2) (0.3 g, 1.56 mmol) was dissolved in acetone (10 mL) and potassium carbonate (0.368 g, 2.75 mmol) was added. After addition of 2-bromethylmethylether (0.25 ml, 2.7 mmol) the reaction mixture was stirred for 18 h at 50° C. Then water was added and the mixture was extracted with ethyl acetate (3×). The combined organic phases were dried, filtered and concentrated. The residue was subjected to column chromatography (silica gel, heptane/ethyl acetate 9:1/4:1) to yield 2-chloro-5-(2-methoxy-ethoxy)-quinoline as a colourless oil (0.12 g, 30%). MS: m/e=238.8 (M+H+)
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.368 g
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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